BMS-814580 was developed by Bristol-Myers Squibb and is classified as a small molecule drug. It falls under the category of chemokine receptor antagonists, specifically targeting the CCR2 receptor. This classification is significant because CCR2 antagonism has been linked to potential benefits in treating conditions characterized by chronic inflammation.
The synthesis of BMS-814580 involves several key steps, typically utilizing standard organic synthesis techniques. The process begins with the formation of an intermediate compound, which is then subjected to various chemical reactions to construct the final product.
The specific reaction conditions, such as temperature, solvent choice, and catalysts, are optimized to enhance yield and purity.
BMS-814580 features a complex molecular structure that includes multiple rings and functional groups. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that contribute to its pharmacological activity.
The three-dimensional conformation of BMS-814580 allows for specific interactions with the CCR2 receptor, which is critical for its function as an antagonist.
BMS-814580 undergoes several chemical reactions that are essential for its synthesis and potential metabolic pathways:
Understanding these reactions is crucial for predicting the behavior of BMS-814580 in vivo.
BMS-814580 acts primarily as a selective antagonist of the CCR2 receptor. The mechanism involves:
Research has indicated that such antagonism can lead to decreased disease progression in relevant animal models.
These properties are essential for formulation development and determining appropriate dosing regimens.
BMS-814580 has been investigated for various therapeutic applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2